Compound Description: This compound represents a key intermediate in the synthesis of various tetrahydroisoquinoline derivatives. Its synthesis, as detailed in the research, leverages the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization. []
Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound, 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The key difference lies in the substituent at the 1-position, where the target compound features a 3-furylmethyl group while this related compound has a carboxylic acid group. []
Compound Description: This compound demonstrates promising analgesic and anti-inflammatory properties. Studies highlight its efficacy in models of thermal and chemical irritation, as well as acute inflammatory arthritis. Notably, it exhibits greater anti-inflammatory potency compared to diclofenac sodium. []
Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The distinction lies in the substituent at the 1-position, with this compound bearing a 4'-dimethylaminophenyl group. []
Compound Description: This compound exhibits high affinity for σ2 receptors, particularly with notable subtype selectivity over σ1 receptors. It serves as a potential PET radiotracer for imaging σ2 receptor function in the central nervous system. []
Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The key structural difference lies in the substituent at the 2-position, where the target compound has a 3-furylmethyl group, while this compound features a 4-(4-methoxyphenyl)butan-2-yl group. []
Compound Description: This compound displays sedative-anxiolytic properties at specific doses. Research has explored its acute toxicity and psychopharmacological activity. []
Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The difference arises from the substituent at the 1-position, with this compound possessing a 2-hydroxyphenyl group instead of the 3-furylmethyl group found in the target compound. []
Compound Description: This series of compounds demonstrates significant activity as P-glycoprotein (P-gp) modulators. They exhibit selectivity for P-gp over other ABC transporters, including multidrug resistance-associated protein 1 (MRP1) and breast cancer resistance protein (BCRP). Studies have explored the structure-activity relationships within this series, highlighting the impact of different substituents on their P-gp interaction profiles. [, ]
Relevance: This series shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The difference lies in the substituent at the 2-position and the presence of an amide or ester group at the 1-position. These structural modifications contribute to their distinct biological activities. [, ]
Compound Description: This class of compounds displays anticonvulsant effects in various animal models of epilepsy. []
Relevance: This class of compounds encompasses 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as a member, sharing the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure. The variation stems from the aryl substituent at the 1-position. []
Compound Description: This compound is synthesized through the cyclization of a specific dimethylacetal under acidic conditions. []
Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The difference lies in the presence of a 1-oxo and a 2-(3-piperidyl) substituent, while the target compound has a 2-(3-furylmethyl) group. []
Compound Description: Electrochemical oxidation of this compound results in the formation of 3,4-dihydroisoquinolinium and 4-(3,4-dimethoxybenzylidene)-6,7-dimethoxy-2-methyl-1,4-dihydroisoquinolinium salts. []
Compound Description: This compound serves as a precursor for developing novel chiral catalysts. Its crystal structure analysis reveals specific conformational features, including a half-boat conformation of the N-containing six-membered ring. []
Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The differences lie in the substituents at positions 1, 2, and 3. While the target compound has a 2-(3-furylmethyl) group, this compound possesses a 1-phenyl, a 2-benzyl, and a 3-(methoxycarbonyl) group. []
10. 2-Benzyl-4-(9H-fluoren-9-ylidene)-6,7-dimethoxy-3-(naphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline * Compound Description: This compound's crystal structure reveals specific conformational features, including a half-chair conformation of the piperidine ring and a dihedral angle between the fluorene and piperidine rings. Molecular packing is influenced by C–H...O hydrogen bonds and C–H...π interactions. []* Relevance: This compound belongs to the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline class, which also includes 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. They share the core tetrahydroisoquinoline ring system with 6,7-dimethoxy substitution. The key structural variations arise from the substituents at positions 2, 3, and 4. []
Compound Description: This aldehyde serves as a versatile precursor in the asymmetric synthesis of isoquinoline alkaloids. It has been successfully utilized in the synthesis of (S)-xylopinine and (8S,14S)-coralydine. []
Relevance: This aldehyde shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The differences are the 2-ethoxycarbonyl and 1-formyl substituents, compared to the 2-(3-furylmethyl) group in the target compound. []
Compound Description: This compound is a key intermediate in the synthesis of more complex tetrahydroisoquinoline derivatives and is often employed as an electrophilic halogen source in organic synthesis. []
Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The key difference is the presence of a chlorine atom at the 2-position instead of the 3-furylmethyl group. []
Compound Description: This compound's crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds. Its N-containing ring adopts a flattened boat conformation. []
Relevance: This compound and 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline belong to the same structural family of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. They differ in the substituent at the 2-position. While the target compound has a 2-(3-furylmethyl) group, this compound possesses a 2-(2-chloroacetyl) group. []
Compound Description: The crystal structure of this compound reveals a half-chair conformation for the tetrahydroisoquinoline unit. The absence of classical hydrogen bonds and π–π interactions is also notable. []
Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. They primarily differ in the substituents at positions 1 and 3. While the target compound has a 2-(3-furylmethyl) group, this compound possesses a 1-phenyl and a 3-(4-phenyl-1,3-thiazol-2-yl) group. []
Compound Description: This compound exhibits potent hypotensive and bronchodilating effects. Studies suggest that its bronchodilating action may involve stimulation of adrenergic beta-receptors. Notably, it also demonstrates inhibitory effects on the activity of catechol-O-methyltransferase (COMT), an enzyme involved in catecholamine metabolism. []
Compound Description: This compound, similar to its structural analog 1-(3,4,5-Trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, has been investigated for its potential to inhibit catechol-O-methyltransferase (COMT) activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.